molecular formula C7H4F7N3 B8050216 2-(Perfluoropropyl)pyrimidin-5-amine

2-(Perfluoropropyl)pyrimidin-5-amine

Cat. No.: B8050216
M. Wt: 263.12 g/mol
InChI Key: WRTNOJJBPLHROM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Perfluoropropyl)pyrimidin-5-amine is a fluorinated pyrimidine derivative characterized by a perfluoropropyl (-CF2CF2CF3) substituent at the 2-position of the pyrimidine ring and an amine group at the 5-position. Fluorinated groups, such as perfluoropropyl, are known to enhance metabolic stability, lipophilicity, and blood-brain barrier permeability, making them valuable in CNS-targeted therapeutics .

Properties

IUPAC Name

2-(1,1,2,2,3,3,3-heptafluoropropyl)pyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F7N3/c8-5(9,6(10,11)7(12,13)14)4-16-1-3(15)2-17-4/h1-2H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTNOJJBPLHROM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C(C(C(F)(F)F)(F)F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(Perfluoropropyl)pyrimidin-5-amine with structurally and functionally related pyrimidine derivatives, focusing on substituent effects, receptor affinity, and applications.

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications References
This compound -CF2CF2CF3 (2), -NH2 (5) C7H5F7N3 Hypothesized high lipophilicity, CNS penetration N/A
SCH-442416 -Furanyl (2), -4-methoxyphenylpropyl (7) C21H20N8O2 Potent A2AR antagonist (Ki = 0.048 nM); used in PET imaging ([11C]SCH442416)
ZM-241385 -Furanyl (2), -phenethyl (7) C15H14N8O Selective A2AR antagonist (Ki = 1.6 nM); preclinical studies
2-(Trifluoromethyl)pyrimidin-5-amine -CF3 (2), -NH2 (5) C5H4F3N3 Enhanced metabolic stability; intermediate in drug synthesis
KW-6002 -Styryl (8), -dimethoxyphenyl (E-config) C21H22N4O4 A2AR antagonist; limited specificity due to off-target binding

Key Findings

Aromatic vs. Aliphatic Substituents: SCH-442416 and ZM-241385 feature furanyl and methoxyphenyl groups, which contribute to high A2AR affinity. In contrast, the perfluoropropyl group may prioritize pharmacokinetic optimization over direct receptor interaction .

Pharmacological Specificity SCH-442416 and ZM-241385 exhibit nanomolar affinity for A2AR, whereas KW-6002’s non-fluorinated structure led to off-target binding, highlighting the advantage of fluorination in improving selectivity .

Applications in Imaging

  • Fluorinated analogs like [11C]SCH442416 and [18F]MNI-444 are used in PET imaging due to their high receptor specificity and metabolic stability—properties that this compound may share if radiolabeled .

Synthetic Utility

  • Compounds like 2-(Trifluoromethyl)pyrimidin-5-amine (CAS 73418-87-8) serve as intermediates in synthesizing kinase inhibitors, suggesting similar roles for this compound in medicinal chemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.